molecular formula C13H16N2 B2758643 3-(p-Cyanobenzyl)-piperidine CAS No. 1158746-94-1

3-(p-Cyanobenzyl)-piperidine

Cat. No. B2758643
CAS RN: 1158746-94-1
M. Wt: 200.285
InChI Key: JHGVMDAVJMSXHW-UHFFFAOYSA-N
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Description

“3-(p-Cyanobenzyl)-piperidine” is a cyanobenzyl compound. Cyanobenzyl compounds are important intermediates for producing chemical products such as pharmaceuticals, agrochemicals, liquid crystals, and monomers of functional polymers .


Synthesis Analysis

The synthesis of cyanobenzyl compounds can be achieved under mild conditions from relatively easily available cyanobenzylamine having a cyano group on the benzene ring or a compound thereof which is ring-substituted with a chlorine atom, a fluorine atom, etc . The process for producing a cyanobenzyl compound includes transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without causing damage to a cyano group on the benzene ring . The transformation may be carried out by use of nitrosonium ions .


Chemical Reactions Analysis

Cyanobenzyl compounds can undergo various reactions. For instance, alcohols, amines, and thiols protected with a p-cyanobenzyl group can be easily and quantitatively deprotected using triethylgermyl sodium under mild conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and structural determination of piperidone analogs, including their molecular structures characterized by various spectroscopy methods, indicating potential applications in material science and molecular engineering (Lagisetty, Powell, & Awasthi, 2009).

Pharmacological Evaluation

  • Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, including piperidin-1-yl variants, were synthesized and showed significant antibacterial and antifungal activity, highlighting the potential for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Preclinical Pharmacology

  • Preclinical pharmacology studies of specific piperidine derivatives showing efficacy in the treatment of major depressive disorder, providing insights into the potential therapeutic applications in mental health (Garner et al., 2015).

Analytical Profiles

Plant Chemistry Applications

  • Microscale preparation methods for esters involving piperidine, highlighting its role in plant chemistry and bioassays (Epstein & Cohen, 1981).

Anticonvulsant Activity

  • Synthesis and evaluation of piperidine-based compounds for their anticonvulsant activity, suggesting applications in the development of new treatments for epilepsy (Ho, Crider, & Stables, 2001).

Molecular Dynamics and Computational Chemistry

Future Directions

Cyanobenzyl compounds are important intermediates for producing chemical products such as pharmaceuticals, agrochemicals, liquid crystals, and monomers of functional polymers . Therefore, the development of efficient and environmentally friendly methods for the synthesis of these compounds is of great interest.

properties

IUPAC Name

4-(piperidin-3-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h3-6,13,15H,1-2,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVMDAVJMSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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